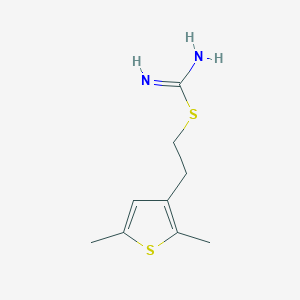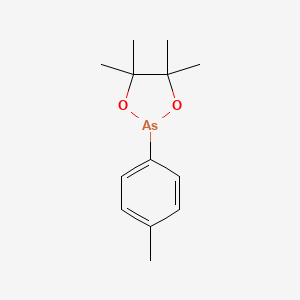![molecular formula C18H13NO2 B15159798 1-[2-(2-Nitrophenyl)ethenyl]azulene CAS No. 652142-03-5](/img/structure/B15159798.png)
1-[2-(2-Nitrophenyl)ethenyl]azulene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-Nitrophenyl)ethenyl]azulene is an organic compound characterized by the presence of an azulene ring system substituted with a nitrophenyl group via an ethenyl linkage
准备方法
The synthesis of 1-[2-(2-Nitrophenyl)ethenyl]azulene typically involves the following steps:
Starting Materials: The synthesis begins with azulene and 2-nitrobenzaldehyde.
Reaction Conditions: A common synthetic route involves a Wittig reaction, where a phosphonium ylide derived from azulene reacts with 2-nitrobenzaldehyde to form the desired ethenyl linkage.
Industrial Production:
化学反应分析
1-[2-(2-Nitrophenyl)ethenyl]azulene undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the azulene ring, facilitated by the electron-withdrawing nitro group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles for substitution reactions.
Major Products: Products vary depending on the reaction, such as amino derivatives from reduction or substituted azulenes from electrophilic aromatic substitution.
科学研究应用
1-[2-(2-Nitrophenyl)ethenyl]azulene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of azulene derivatives and their electronic properties.
Industry: Its unique optical properties make it a candidate for use in dyes and pigments.
作用机制
The mechanism of action of 1-[2-(2-Nitrophenyl)ethenyl]azulene involves interactions with molecular targets through its nitrophenyl and azulene moieties. The nitrophenyl group can participate in electron transfer reactions, while the azulene ring can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways, although specific targets and pathways are still under investigation.
相似化合物的比较
1-[2-(2-Nitrophenyl)ethenyl]azulene can be compared with other azulene derivatives:
1-[2-(2-Methylphenyl)ethenyl]azulene: Similar structure but with a methyl group instead of a nitro group, leading to different reactivity and applications.
1-[2-(2-Chlorophenyl)ethenyl]azulene: The presence of a chloro group introduces different electronic effects and reactivity.
1-[2-(2-Hydroxyphenyl)ethenyl]azulene: The hydroxy group can participate in hydrogen bonding, affecting its chemical behavior and applications.
属性
CAS 编号 |
652142-03-5 |
|---|---|
分子式 |
C18H13NO2 |
分子量 |
275.3 g/mol |
IUPAC 名称 |
1-[2-(2-nitrophenyl)ethenyl]azulene |
InChI |
InChI=1S/C18H13NO2/c20-19(21)18-9-5-4-7-16(18)13-12-15-11-10-14-6-2-1-3-8-17(14)15/h1-13H |
InChI 键 |
JGPJBPBOZAAAAH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=CC(=C2C=C1)C=CC3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


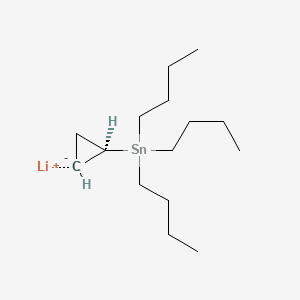
![2,2'-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol)](/img/structure/B15159734.png)
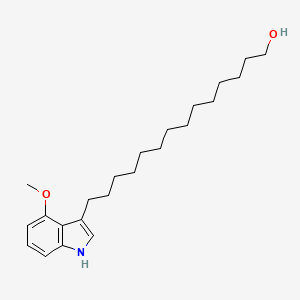
methanone](/img/structure/B15159740.png)
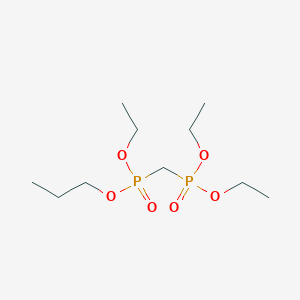
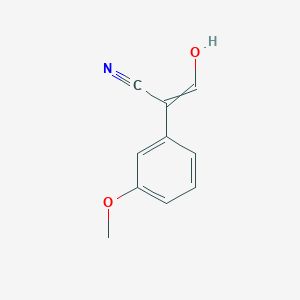
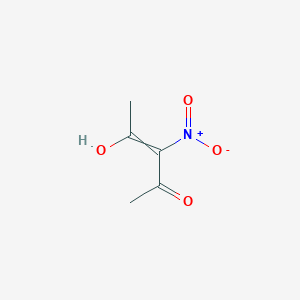
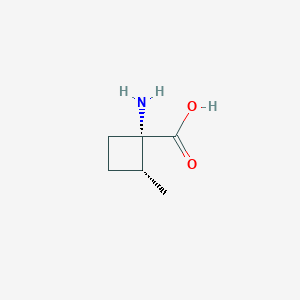
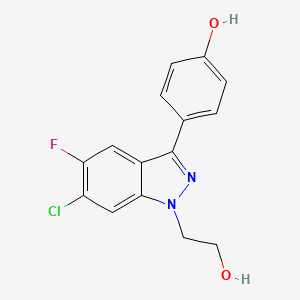
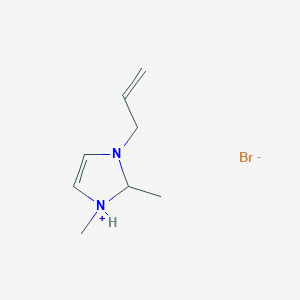
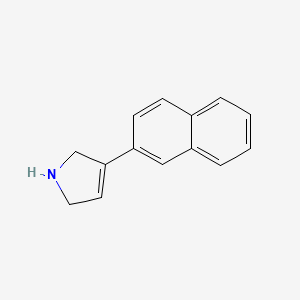
![N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide](/img/structure/B15159786.png)
